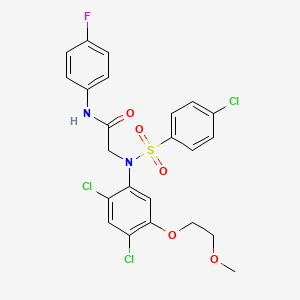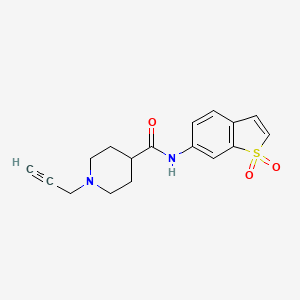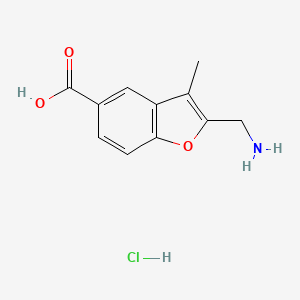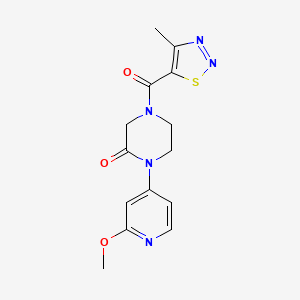
1-(2-Methoxypyridin-4-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypyridin-4-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is commonly known as MPTP, and it has a unique chemical structure that makes it a promising candidate for several research studies.
Mécanisme D'action
The mechanism of action of MPTP is not fully understood. However, several studies have suggested that MPTP exerts its effects by inhibiting the activity of specific enzymes involved in various biological processes. Additionally, MPTP has been shown to interact with specific receptors in the body, leading to its various biological effects.
Biochemical and Physiological Effects
MPTP has been shown to have several biochemical and physiological effects. In vitro studies have shown that MPTP inhibits the activity of specific enzymes involved in inflammation and tumor growth. Additionally, MPTP has been shown to have a positive impact on the production of specific neurotransmitters in the brain, leading to its potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPTP is its unique chemical structure, which makes it a promising candidate for several research studies. Additionally, MPTP has been shown to have a low toxicity profile, making it a safe compound to use in various lab experiments. However, one of the limitations of MPTP is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on MPTP. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MPTP and its potential impact on specific biological processes. Finally, there is a need for more research on the synthesis and purification of MPTP to improve the efficiency and yield of the compound.
Méthodes De Synthèse
The synthesis of MPTP involves several steps, including the reaction of 4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one with 2-bromo-4-methoxypyridine, followed by the deprotection of the methoxy group using hydrochloric acid. The final step involves the purification of the compound using column chromatography.
Applications De Recherche Scientifique
MPTP has been extensively studied for its potential applications in the field of medicine. Several research studies have shown that MPTP exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, MPTP has been shown to have a positive impact on neurodegenerative diseases such as Parkinson's disease. MPTP has also been studied for its potential applications in the field of agriculture, where it has been shown to have a positive impact on crop yields.
Propriétés
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(4-methylthiadiazole-5-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-9-13(23-17-16-9)14(21)18-5-6-19(12(20)8-18)10-3-4-15-11(7-10)22-2/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLDRVFNESSHTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2428135.png)
![2-(2-methoxyethoxy)-N-(6-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B2428140.png)
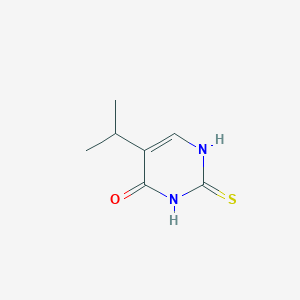

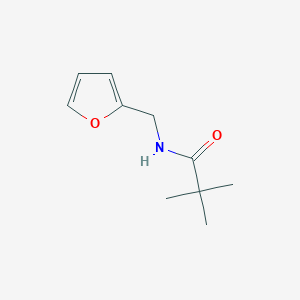
![N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide](/img/structure/B2428146.png)
![1,3,7-trimethyl-8-(2-((4-phenoxyphenyl)amino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2428148.png)

![ethyl 2-(1-(pyrazine-2-carbonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2428151.png)
